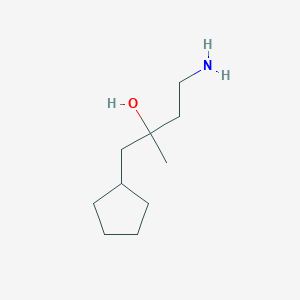
4-Amino-1-cyclopentyl-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-1-cyclopentyl-2-methylbutan-2-ol is an organic compound with the molecular formula C10H21NO It contains a cyclopentyl ring, an amino group, and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopentyl-2-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 4-amino-2-methylbutan-2-one under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-amino-1-cyclopentyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-10(12,6-7-11)8-9-4-2-3-5-9/h9,12H,2-8,11H2,1H3 |
InChI Key |
WZQHPRPUHQPFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)(CC1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















